molecular formula C10H11N3O3 B11885996 Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11885996
M. Wt: 221.21 g/mol
InChI Key: RZTWDNLANTZVNA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and the presence of a methyl group at the 1-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.

Biological Activity

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 54738-81-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its potential therapeutic applications.

  • Molecular Formula : C10_{10}H11_{11}N3_{3}O3_{3}
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 54738-81-7

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. This compound has shown promising results against various viral strains.

Case Study: Antiviral Efficacy

In a study evaluating several pyrazolo derivatives, this compound exhibited significant antiviral activity against the herpes simplex virus type 1 (HSV-1). The compound was tested in vitro using Vero cells, demonstrating a high selectivity index and effective inhibition of viral replication at concentrations as low as 20 μg/mL .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focused on the synthesis and evaluation of various derivatives found that this specific compound inhibited the proliferation of cancer cell lines.

Research Findings

A detailed evaluation showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50_{50} values for different cancer cell lines ranged from 10 to 30 μM, indicating moderate to high potency compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Mycobacterium tuberculosis0.5 μg/mL

The above table summarizes the antimicrobial efficacy of this compound against common pathogens. Notably, it displayed potent activity against multidrug-resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells.

Proposed Mechanisms

  • Inhibition of Viral Replication : The compound interferes with viral entry and replication processes.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells.
  • Bacterial Cell Wall Disruption : The compound may disrupt bacterial cell wall synthesis leading to cell lysis.

Properties

IUPAC Name

ethyl 1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-11-9-6(8(7)14)5-12-13(9)2/h4-5H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTWDNLANTZVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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